molecular formula C18H16N2O4S B2571409 (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-19-9

(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2571409
CAS No.: 941997-19-9
M. Wt: 356.4
InChI Key: PYDXRQJSPPJMNI-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a high-purity chemical reagent designed for investigative research applications. This compound belongs to the benzo[d]thiazole class, a planar heterocyclic ring system known for its diverse biological activities and significant potential in pharmaceutical development, particularly as an antimicrobial and anticancer agent . The Z-configuration of the imino group is a critical structural feature, ensuring a specific spatial alignment that influences key intermolecular interactions such as hydrogen bonding and π-π stacking, which in turn affect the compound's crystallinity and bioactivity . Benzothiazole derivatives are extensively explored in medicinal chemistry due to their ability to mimic biological intermediates and interact with various enzymatic targets . Recent research on novel benzothiazole compounds has demonstrated promising dual anticancer and anti-inflammatory activities, showing efficacy in inhibiting the proliferation of human cancer cell lines such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The proposed mechanism of action for active benzothiazole derivatives involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation . Furthermore, these compounds can significantly reduce the expression of pivotal inflammatory cytokines such as IL-6 and TNF-α, underscoring their value in researching the link between chronic inflammation and cancer . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-17(22)11-20-14-9-5-6-10-15(14)25-18(20)19-16(21)12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDXRQJSPPJMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride to form an intermediate, which is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological activities. The benzo[d]thiazole scaffold is known for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Industry

In the industrial sector, (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzo[d]thiazole core with several analogs but differs in substituents and functional groups:

Compound Key Substituents Functional Groups Spectral Data (NMR/IR) Reference
(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Methyl ester, phenoxyacetyl-imino Imino, ester Not reported
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Ethyl ester, phenyl, oxo Oxo, ester $^1$H NMR (CDCl$_3$): δ 7.45–7.25 (m, 5H)
Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j) Dichloro-substituted benzothiazole, dichlorobenzoyl-imino, thiazolidinone Imino, thiazolidinone, ester IR: 1737 cm$^{-1}$ (ester C=O)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Ethyl ester, indole, cyano Cyano, ester $^1$H NMR: δ 8.10 (s, 1H, indole NH)

Key Observations :

  • Halogenation (e.g., 2j) enhances inhibitory activity in enzyme assays, suggesting that electron-withdrawing groups improve target binding .
  • Indole and cyano groups (e.g., in ) introduce aromaticity and polarity, which may influence solubility and pharmacokinetics .

Key Observations :

  • Palladium-catalyzed cross-coupling (e.g., 8g) is efficient for introducing aryl groups .
  • Catalyst-free three-component reactions (e.g., ) simplify synthesis but require precise stoichiometry .

Biological Activity

(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

The compound features a benzo[d]thiazole core , a phenoxyacetyl group , and a methyl acetate moiety . These structural components contribute to its diverse pharmacological effects, including antimicrobial and anti-inflammatory activities. The benzo[d]thiazole ring is particularly significant due to its established pharmacological properties.

Structural Features Biological Activity
Benzo[d]thiazole coreAntimicrobial, anti-inflammatory
Phenoxy groupAnti-inflammatory
IminesVaried depending on substituents

Synthesis

The synthesis of (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The synthetic routes allow for variations that can lead to a library of related compounds for biological testing. These variations can enhance the compound's efficacy and selectivity for specific biological targets.

Antimicrobial Properties

Research indicates that compounds with a benzo[d]thiazole moiety often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit various bacterial strains, showcasing their potential as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are attributed to the phenoxyacetyl group, which has been linked to reduced inflammation in various models. In vitro assays have demonstrated that this compound can significantly lower pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of similar compounds within the benzo[d]thiazole class. For example, derivatives have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) analysis indicates that modifications in the functional groups can enhance antitumor efficacy.

Case Studies

  • Antimicrobial Evaluation : A series of benzo[d]thiazole derivatives were synthesized and tested against various bacterial strains using standard agar diffusion methods. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Studies : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
  • Antitumor Activity Assessment : In vitro tests on HeLa and HepG2 cell lines revealed that the compound significantly inhibited cell growth in HeLa cells while showing minimal toxicity towards normal cells. This selective activity highlights its potential as an anticancer drug candidate .

Computational Analysis

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast the pharmacological effects based on structural features. These predictive models suggest a broad spectrum of potential biological activities, which warrant further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.